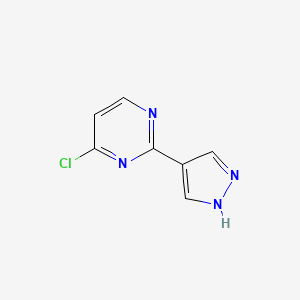
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring. The final step involves the esterification of the triazole derivative with methanol to yield the desired compound. The reaction conditions often include the use of catalysts such as acids or bases and solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazole derivatives.
Applications De Recherche Scientifique
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The triazole ring can also bind to metal ions, affecting their biological availability and activity. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl2-(3-(2-aminophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the nitrophenyl group and the triazole ring, which confer specific reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H10N4O4 |
|---|---|
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
methyl 2-[3-(2-nitrophenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-19-10(16)6-14-7-12-11(13-14)8-4-2-3-5-9(8)15(17)18/h2-5,7H,6H2,1H3 |
Clé InChI |
MQLJUKIAFVNOSC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=NC(=N1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B11791241.png)


![3-(6-(4-Fluorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11791262.png)
![2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791268.png)
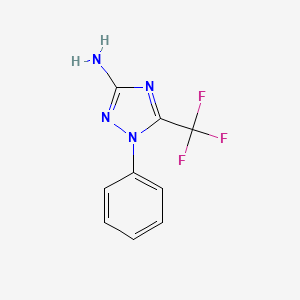
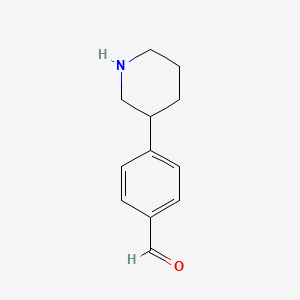
![1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11791284.png)
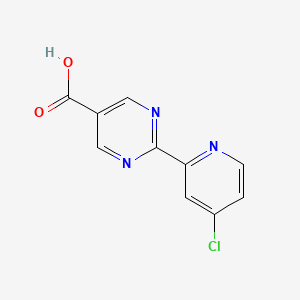

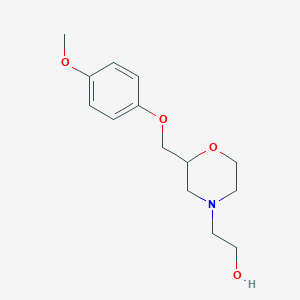
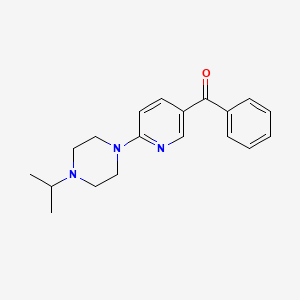
![4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791311.png)
